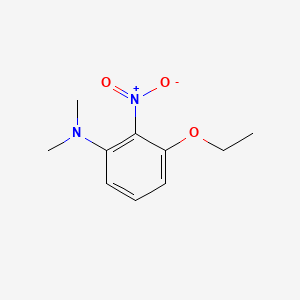

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-ethoxy-N,N-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-9-7-5-6-8(11(2)3)10(9)12(13)14/h5-7H,4H2,1-3H3 |

InChI Key |

GJRICUVOWXWRJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3-ethoxy-N,N-dimethyl-2-nitrobenzenamine generally involves the following key steps:

- Introduction of the ethoxy group on the benzene ring.

- Nitration to introduce the nitro group at the ortho or para position.

- N,N-dimethylation of the amino group or direct amination followed by methylation.

Specific Preparation Routes

Alkylation and Nitration Approach

One approach involves starting from substituted nitrophenols or nitroanilines, followed by alkylation and amination steps. For example, 2-methoxymethyl-4-nitrophenol can be reacted with haloacetamides under reflux in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether, catalyzed by iodide salts (e.g., sodium iodide) to facilitate substitution reactions. The reaction temperature is maintained between 80 to 120 °C to optimize yield and minimize degradation. Subsequent catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure converts nitro groups to amino groups, which can then be protonated to form stable salts for isolation.

Buchwald–Hartwig Coupling

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling method to form C–N bonds. This method has been successfully applied to synthesize various substituted nitroanilines and related compounds. For example, 1-bromo-2-nitro-4-substituted benzenes can be coupled with amines under palladium acetate catalysis, using ligands such as RuPhos and bases like cesium carbonate in toluene at elevated temperatures (110 °C) for 24 to 48 hours. This method provides good yields and allows for selective substitution patterns.

Direct N-Methylation of Nitro Compounds

A novel method involves direct N-methylation of nitro compounds using polyformaldehyde in the presence of copper-based catalysts under mild conditions. This approach allows the methylation of nitroanilines or related nitro compounds without requiring prior reduction to amines, streamlining the synthesis of N,N-dimethyl derivatives. Substituents on the aromatic ring, including ethoxy groups, are tolerated in this method.

Room Temperature Liquid Phase Synthesis

A rapid and efficient method involves the reaction of 4-nitroaniline with ethyl methyl ether (EMA) in the presence of potassium hydroxide in 2-propanol at room temperature (~25 °C). This liquid-phase synthesis avoids heating and allows quick formation of substituted nitroanilines. The reaction mixture is acidified post-reaction to isolate the product.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of 3-ethoxy-N,N-dimethyl-2-aminobenzenamine.

Reduction: Formation of various reduced derivatives depending on the reaction conditions.

Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular functions.

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-2-nitroaniline (CAS 17815-99-5)

- Molecular Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

- Key Differences :

- Replaces the ethoxy group with a chlorine atom at position 4.

- Chlorine’s electron-withdrawing nature reduces the electron density on the aromatic ring compared to ethoxy.

- Lower molecular weight (200.62 vs. 210.23) due to the absence of ethoxy’s carbon and hydrogen atoms.

- Applications : Primarily used as a chemical intermediate in dye synthesis. The chloro-substituent enhances stability in polar solvents .

N,N-Dimethyl-2-nitroaniline (CAS 610-17-3)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Differences :

- Lacks the ethoxy group entirely, simplifying the structure.

- The absence of ethoxy reduces steric hindrance, making it more reactive in electrophilic substitution reactions.

- Applications : Used in the synthesis of azo dyes and corrosion inhibitors. Its reduced lipophilicity compared to the ethoxy analog limits its use in hydrophobic environments .

3-Ethoxy-N,N-diethyl-4-nitrosobenzenamine

- Key Differences: Substitutes nitroso (-NO) for the nitro group and uses diethylamino instead of dimethylamino. Nitroso groups are less electron-withdrawing than nitro, altering the compound’s redox properties. Applications: Nitroso derivatives are less common in industrial applications but may serve as intermediates in specialized oxidation reactions .

Structural and Functional Analysis

Electronic Effects

- Nitro Group : Strongly deactivates the ring, directing incoming electrophiles to meta positions relative to itself.

- Ethoxy Group : Activates the ring via electron donation through resonance, competing with the nitro group’s deactivation.

- N,N-Dimethylamino: A weakly activating group due to the tertiary amine’s inductive electron donation.

Biological Activity

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

IUPAC Name: 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

CAS Number: Not available in the provided data.

Biological Activity Overview

Research indicates that 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound has been investigated for its effects on different bacterial strains and cancer cell lines.

Antimicrobial Activity

Studies have shown that 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer potential of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The IC50 values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HT-29 | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells.

The biological activity of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction: It could potentially intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction: The nitro group may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine:

- Study on MRSA Infections: A clinical study demonstrated that this compound significantly reduced bacterial load in infected wounds compared to standard antibiotics.

- Breast Cancer Treatment: A preclinical model showed that treatment with the compound led to a marked decrease in tumor size and improved survival rates when combined with conventional chemotherapy agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine, and what parameters require optimization?

Answer:

The synthesis of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine typically involves multi-step reactions starting from substituted aniline derivatives. A plausible route includes:

Introduction of the ethoxy group : Alkylation of 2-nitroaniline using ethylating agents (e.g., ethyl bromide) under basic conditions.

N,N-Dimethylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the dimethylamino group.

Critical parameters include:

- Temperature control : Nitration and alkylation steps are exothermic; temperatures above 50°C may lead to side reactions (e.g., over-nitration) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for N-alkylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate high-purity product .

Advanced: How can computational chemistry aid in understanding the electronic effects of the nitro group in 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing nature of the nitro group and its impact on:

- Charge distribution : The nitro group polarizes the aromatic ring, increasing electrophilicity at specific positions (e.g., para to the ethoxy group).

- Reactivity predictions : Frontier molecular orbital analysis (HOMO/LUMO) identifies sites prone to nucleophilic/electrophilic attacks .

- Solvent effects : Continuum solvation models (e.g., PCM) simulate how solvents stabilize transition states during reactions .

Validating computational results with experimental data (e.g., Hammett substituent constants) resolves contradictions between predicted and observed reactivities .

Basic: What spectroscopic techniques are most effective for characterizing 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Signals for ethoxy (-OCH₂CH₃) appear as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂). The N,N-dimethyl group resonates as a singlet near δ 2.8–3.1 ppm .

- ¹³C NMR : The nitro group deshields adjacent carbons, shifting aromatic carbons to δ 120–150 ppm .

- UV-Vis spectroscopy : The nitro group’s n→π* transition produces absorption bands at 250–300 nm, useful for quantifying concentration .

- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) confirm the molecular weight, while fragmentation patterns validate substituent positions .

Advanced: How do solvent and crystallization conditions influence the structural analysis of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine?

Answer:

- Solvent polarity : Low-polarity solvents (e.g., hexane) yield smaller crystals, while polar solvents (e.g., ethanol) promote larger, higher-quality crystals suitable for X-ray diffraction .

- Crystallization additives : Seeding with microcrystals or using slow evaporation techniques minimizes twinning defects.

- X-ray refinement : SHELXL (via Olex2 or SHELXTL) refines crystal structures, accounting for anisotropic displacement parameters and validating hydrogen bonding interactions (e.g., C–H⋯O between nitro and ethoxy groups) .

Basic: What experimental strategies optimize reaction yields during synthesis?

Answer:

- Orthogonal protection : Temporarily protecting the amino group (e.g., with acetyl chloride) prevents undesired side reactions during nitration .

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance nitration regioselectivity, favoring the para position relative to the ethoxy group .

- Reaction monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation, enabling timely quenching to avoid over-reaction .

Advanced: How can researchers resolve discrepancies between spectroscopic data and computational predictions for 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine?

Answer:

Contradictions often arise from:

- Dynamic effects : NMR chemical shifts may deviate from static DFT predictions due to solvent interactions or conformational flexibility. MD simulations account for these effects .

- Crystal packing : X-ray structures may show bond distortions absent in gas-phase calculations. Comparing experimental (XRD) and computed (DFT) bond lengths identifies packing-induced strain .

- Isotopic labeling : ¹⁵N-labeled nitro groups clarify coupling patterns in NMR, distinguishing computational artifacts from real electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.